molecular formula C7H9N3O3 B2439828 N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide CAS No. 70454-41-0

N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide

Cat. No.: B2439828
CAS No.: 70454-41-0
M. Wt: 183.167
InChI Key: TVNDYUOHQBZJDS-UHFFFAOYSA-N
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Description

N-[(Hydrazinecarbonyl)methyl]furan-2-carboxamide (CAS 70454-41-0) is a high-purity chemical compound supplied for research and development purposes. This molecule, with the molecular formula C 7 H 9 N 3 O 3 and a molecular weight of 183.16 g/mol, serves as a valuable building block in medicinal chemistry and drug discovery . The structure features both a furan-2-carboxamide and a hydrazinecarbonyl functional group, offering multiple sites for chemical modification and synthesis. Compounds containing the furan-2-carboxamide scaffold are of significant research interest due to their relevance in developing bioactive molecules. Scientific literature indicates that furan-2-carboxamide derivatives have been explored for their potential as VEGFR-2 inhibitors, which are key targets in anticancer research, and as ligands for cardiovascular targets such as the urotensin-II receptor . Researchers utilize this building block to create novel hybrid molecules for probing biological pathways and structure-activity relationships. This product is characterized by a purity of 95% and has the following identifiers: Canonical SMILES (NNC(=O)CNC(=O)C1=CC=CO1), InChIKey (TVNDYUOHQBZJDS-UHFFFAOYSA-N), and MDL number (MFCD00276383) . Please handle with care according to laboratory safety protocols. This product is labeled with the GHS07 signal word "Warning" and may cause skin, eye, or respiratory irritation, and is harmful if swallowed . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c8-10-6(11)4-9-7(12)5-2-1-3-13-5/h1-3H,4,8H2,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNDYUOHQBZJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with hydrazine and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the desired product through cyclization and amide formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce hydrazine derivatives .

Scientific Research Applications

N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a furan ring, hydrazinecarbonyl group, and carboxamide group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .

Biological Activity

N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-cancer and anti-microbial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including case studies, data tables, and research findings.

Chemical Structure and Properties

This compound can be described by its chemical formula C7H9N3O3C_7H_9N_3O_3 and its structural features that contribute to its biological activities. The presence of the furan ring and hydrazine moiety is significant for its interaction with biological targets.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of various derivatives related to this compound. For instance, derivatives synthesized from furan-2-carboxamide have shown promising results against several cancer cell lines, including HepG2, Huh-7, and MCF-7.

Case Study: Anti-Cancer Efficacy

In a study evaluating the anti-cancer activity of carbamothioyl-furan-2-carboxamide derivatives, compound 4d exhibited the highest efficacy with cell viability rates of 33.29%, 45.09%, and 41.81% against HepG2, Huh-7, and MCF-7 cell lines respectively. Comparatively, standard doxorubicin showed a significantly lower cell viability rate of 0.62% after 48 hours of treatment .

Table 1: Anti-Cancer Activity of Selected Compounds

CompoundCell Line% Cell Viability
4dHepG233.29
4dHuh-745.09
4dMCF-741.81
DoxorubicinHepG20.62

Anti-Microbial Activity

The anti-microbial properties of this compound have also been explored. In vitro tests demonstrated significant activity against various bacterial strains, including E. coli and S. aureus.

Case Study: Anti-Microbial Efficacy

In a comparative study, compounds derived from furan-2-carboxamide displayed inhibition zones against bacterial strains with minimum inhibitory concentrations (MIC) ranging from 230 to 280 μg/mL. For example, compound 4b showed an inhibition zone of 10.5 mm against E. coli .

Table 2: Anti-Microbial Activity of Selected Compounds

CompoundBacterial StrainInhibition Zone (mm)MIC (μg/mL)
4bE. coli10.5280
4aS. aureus13265
4fB. cereus16230

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and microbial resistance mechanisms. Structure–activity relationship (SAR) studies indicate that modifications in the substituents on the phenyl ring can significantly enhance anti-cancer activity, suggesting a potential pathway for drug development .

Future Directions

Given the promising results associated with this compound and its derivatives, further research is warranted to explore:

  • Optimization : Structural modifications to enhance potency and selectivity.
  • In Vivo Studies : Evaluating efficacy and safety in animal models.
  • Mechanistic Studies : Understanding detailed pathways through which these compounds exert their effects.

Q & A

Q. What are the optimal synthetic routes for preparing N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide and its derivatives?

The compound can be synthesized via hydrazinolysis of ester precursors under reflux conditions. For example, hydrazinolysis of ethyl esters in ethanol at reflux for 8 hours yields hydrazide derivatives in ~95% purity, confirmed by the disappearance of ester proton signals in <sup>1</sup>H NMR (e.g., δ 4.7 ppm for NH2 and δ 12.4 ppm for NH) . Brominated derivatives require bromine addition in methylene chloride under reflux (30 minutes), followed by recrystallization .

Q. How are this compound derivatives characterized spectroscopically?

Key techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Diagnostic peaks for hydrazide NH2 (δ 4.7 ppm) and NH (δ 12.4 ppm) .
  • FT-IR : Absorbances for C=O (amide I band, ~1650 cm<sup>-1</sup>), N-H (~3300 cm<sup>-1</sup>), and C=S (~1250 cm<sup>-1</sup>) in thiourea derivatives .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]<sup>+</sup>) to confirm molecular weight .

Q. What biological activities are associated with this compound class?

Derivatives exhibit antifungal (via inhibition of fungal acetyl-CoA carboxylase ) and anticancer properties (e.g., tubulin polymerization inhibition ). Antimicrobial activity against drug-resistant pathogens (e.g., A. baumannii) is validated via MIC assays and computational docking .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic or bioactivity data?

Density Functional Theory (DFT) simulations predict vibrational frequencies (FT-IR/Raman) and electronic transitions (UV-Vis) to validate experimental data. For example, deviations in NMR chemical shifts can arise from solvent effects or intramolecular hydrogen bonding, which DFT can model by optimizing molecular geometries in implicit solvent fields .

Q. What strategies mitigate synthetic challenges in brominated derivatives?

Bromination of acetonyl precursors may yield diastereomers due to steric hindrance. X-ray crystallography (e.g., C–Br bond lengths: ~1.9 Å ) and HPLC chiral separation are critical for isolating enantiopure products. Reaction conditions (e.g., bromine stoichiometry, temperature) must be optimized to avoid over-bromination .

Q. How does structural modification enhance target specificity (e.g., EGFR inhibition)?

Introducing electron-withdrawing groups (e.g., nitro, sulfonamide) at the phenyl ring improves EGFR binding affinity. Docking studies (AutoDock Vina) correlate substituent polarity with binding energy (ΔG ≤ -9 kcal/mol) . For metal complexes (e.g., Co(II), Cu(II)), coordination geometry (octahedral vs. square planar) modulates DNA intercalation efficiency .

Q. How are crystallographic data used to validate intramolecular interactions?

Single-crystal X-ray diffraction reveals planarity deviations in the furan-carboxamide moiety (dihedral angle: ~9.7° with phenyl rings) and intramolecular H-bonding (N–H⋯O, 2.6 Å) that stabilize the amide conformation . These insights guide SAR studies to optimize steric and electronic effects .

Methodological Challenges & Solutions

Q. Addressing low yields in Suzuki-Miyaura cross-coupling reactions

  • Catalyst optimization : Use Pd(PPh3)4 (5 mol%) in DMF/H2O (3:1) at 80°C for 24 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes biphenyl byproducts.

Q. Resolving overlapping signals in <sup>1</sup>H NMR spectra

  • 2D NMR (COSY, HSQC) : Assigns coupled protons (e.g., aromatic vs. hydrazide NH) .
  • Variable-temperature NMR : Reduces signal broadening caused by slow conformational exchange .

Q. Validating antioxidant activity in thiourea derivatives

  • DPPH assay : IC50 values (≤50 µM) correlate with electron-donating substituents (e.g., –OH, –OCH3) .
  • DFT-calculated HOMO/LUMO energies : Predict radical scavenging potential (ΔE ≤ 3 eV) .

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